molecular formula C19H18BrNO3 B14994998 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B14994998
M. Wt: 388.3 g/mol
InChI Key: ZFQFXUNXONTNPT-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methylation: Methylation of the indole ring at the 7-position.

    Alkylation: Attachment of the 3-(4-methylphenoxy)propyl group to the indole nitrogen.

    Oxidation: Formation of the indole-2,3-dione structure through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the indole-2,3-dione to the corresponding dihydroindole.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

    Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-7-methyl-1H-indole-2,3-dione: Lacks the 3-(4-methylphenoxy)propyl group.

    7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine atom at the 5-position.

    5-bromo-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: Lacks the methyl group at the 7-position.

Uniqueness

The unique combination of the bromine atom, methyl group, and 3-(4-methylphenoxy)propyl group in 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C19H18BrNO3/c1-12-4-6-15(7-5-12)24-9-3-8-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

ZFQFXUNXONTNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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